Enzymatic Kinetic Resolution of (S)-2-(4-Methylphenyl)propionic acid: 97.84% Enantiomeric Excess Achieved with Novozym 435
In a direct comparison of lipases for the kinetic resolution of (R,S)-2-(4-methylphenyl)propionic acid (MPPA), immobilized Candida antarctica lipase B (Novozym 435) demonstrated significantly superior catalytic performance and enantioselectivity over other tested lipases [1]. Under optimized conditions with n-hexanol as the acyl acceptor in n-hexane, the reaction yielded the desired (S)-enantiomer with an enantiomeric excess (ee) of 97.84% at a substrate conversion of 89.34% [1]. This quantitative performance benchmark validates the use of Novozym 435 for the efficient and enantioselective synthesis of the target compound.
| Evidence Dimension | Enantioselectivity and conversion in enzymatic kinetic resolution |
|---|---|
| Target Compound Data | Enantiomeric excess (ee) = 97.84%; Conversion = 89.34% |
| Comparator Or Baseline | Other commercial lipases (unspecified) with lower enantioselectivity and conversion |
| Quantified Difference | Highest enantioselectivity and conversion among lipases tested; ee of 97.84% achieved |
| Conditions | 600 mmol·L⁻¹ MPPA, 850 mmol·L⁻¹ n-hexanol, 58 mg Novozym 435, n-hexane solvent, 75 °C, 4.5 h |
Why This Matters
This data provides a validated, scalable enzymatic method for obtaining the (S)-enantiomer in high optical purity, essential for researchers requiring a defined stereochemical input for downstream applications.
- [1] Yuan, X., Wang, L., Zhang, P., Xu, W., & Tang, K. (2020). Enantioselective esterification of (R,S)-2-(4-methylphenyl) propionic acid via Novozym 435: Optimization and application. Chinese Journal of Chemical Engineering, 28(7), 1816-1823. View Source
